Cas no 13745-59-0 (3-bromo-1,4-dimethyl-pyrazole)

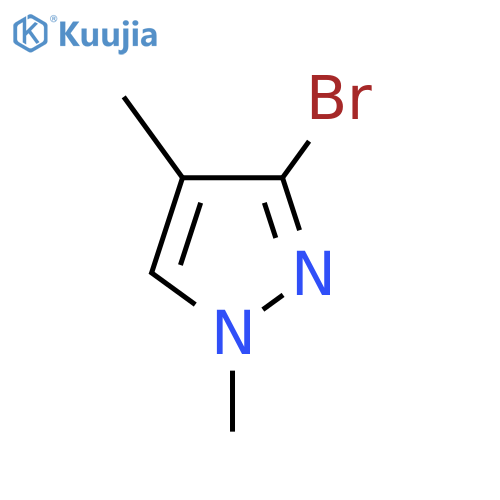

3-bromo-1,4-dimethyl-pyrazole structure

商品名:3-bromo-1,4-dimethyl-pyrazole

CAS番号:13745-59-0

MF:C5H7BrN2

メガワット:175.026479959488

MDL:MFCD28099396

CID:3167699

PubChem ID:21766261

3-bromo-1,4-dimethyl-pyrazole 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-1,4-dimethyl-1H-pyrazole

- 3-bromo-1,4-dimethyl-pyrazole

- 3-bromo-1,4-dimethylpyrazole

- 13745-59-0

- EN300-631700

- 1H-Pyrazole, 3-bromo-1,4-dimethyl-

- AS-78316

- CS-0108532

- SCHEMBL9027002

- DTXSID001301902

- SY058113

- MFCD28099396

- P19396

- DB-165319

-

- MDL: MFCD28099396

- インチ: 1S/C5H7BrN2/c1-4-3-8(2)7-5(4)6/h3H,1-2H3

- InChIKey: SEHRYTWQMFUOBZ-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C)=CN(C)N=1

計算された属性

- せいみつぶんしりょう: 173.97926 g/mol

- どういたいしつりょう: 173.97926 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 86.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 175.03

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 17.8

3-bromo-1,4-dimethyl-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM188356-100mg |

3-bromo-1,4-dimethyl-1H-pyrazole |

13745-59-0 | 95+% | 100mg |

$390 | 2021-08-05 | |

| abcr | AB546026-500mg |

3-Bromo-1,4-dimethyl-pyrazole; . |

13745-59-0 | 500mg |

€767.20 | 2023-09-01 | ||

| abcr | AB546026-500 mg |

3-Bromo-1,4-dimethyl-pyrazole; . |

13745-59-0 | 500MG |

€716.10 | 2022-07-29 | ||

| eNovation Chemicals LLC | D648538-10G |

3-bromo-1,4-dimethyl-pyrazole |

13745-59-0 | 97% | 10g |

$1735 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAD0039-1G |

3-bromo-1,4-dimethyl-pyrazole |

13745-59-0 | 97% | 1g |

¥ 3,517.00 | 2023-03-31 | |

| Enamine | EN300-631700-0.5g |

3-bromo-1,4-dimethyl-1H-pyrazole |

13745-59-0 | 93% | 0.5g |

$780.0 | 2023-05-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAD0039-250MG |

3-bromo-1,4-dimethyl-pyrazole |

13745-59-0 | 97% | 250MG |

¥ 1,089.00 | 2023-03-31 | |

| Enamine | EN300-631700-0.05g |

3-bromo-1,4-dimethyl-1H-pyrazole |

13745-59-0 | 93% | 0.05g |

$232.0 | 2023-05-30 | |

| Enamine | EN300-631700-0.1g |

3-bromo-1,4-dimethyl-1H-pyrazole |

13745-59-0 | 93% | 0.1g |

$347.0 | 2023-05-30 | |

| eNovation Chemicals LLC | D648538-250mg |

3-bromo-1,4-dimethyl-pyrazole |

13745-59-0 | 97% | 250mg |

$85 | 2025-02-20 |

3-bromo-1,4-dimethyl-pyrazole 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

13745-59-0 (3-bromo-1,4-dimethyl-pyrazole) 関連製品

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13745-59-0)3-bromo-1,4-dimethyl-pyrazole

清らかである:99%/99%

はかる:1g/5g

価格 ($):179.0/895.0